N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole typically involves the reaction of 2-methylindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and reduced derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving indole derivatives, which are known for their biological activity.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of biological activity at the molecular level .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-oxo-L-proline methyl ester: Another Boc-protected compound used in organic synthesis.
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: A structurally similar compound used in pharmaceutical research.
Uniqueness
N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole is unique due to its specific indole structure and the presence of the Boc protecting group, which makes it a valuable intermediate in synthetic chemistry and research .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-oxo-6,7-dihydro-5H-indole-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-9-8-10-11(6-5-7-12(10)16)15(9)13(17)18-14(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
NBZLWQRIGYDFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C(=O)OC(C)(C)C)CCCC2=O |
Origin of Product |
United States |
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